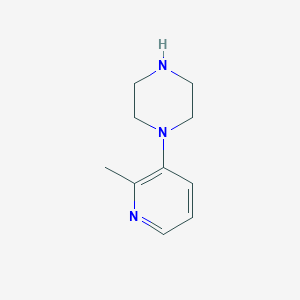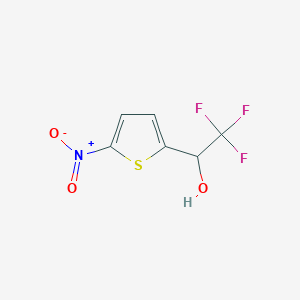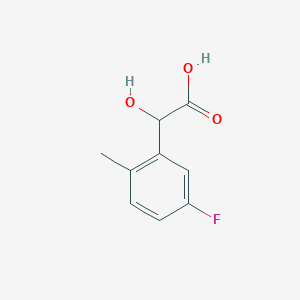
3-(2-Bromo-4-fluorobenzyl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Bromo-4-fluorobenzyl)piperidine: is an organic compound with the molecular formula C12H15BrFN . It is a derivative of piperidine, where the piperidine ring is substituted with a 2-bromo-4-fluorobenzyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Bromo-4-fluorobenzyl)piperidine typically involves the reaction of 2-bromo-4-fluorobenzyl chloride with piperidine. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in an organic solvent like acetonitrile or dimethylformamide (DMF). The reaction mixture is heated to reflux, and the product is isolated by standard workup procedures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified by recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions: 3-(2-Bromo-4-fluorobenzyl)piperidine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the bromine atom, forming a fluorobenzylpiperidine derivative.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOCH3).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed:
Nucleophilic Substitution: Formation of azido, thiocyano, or methoxy derivatives.
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of fluorobenzylpiperidine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 3-(2-Bromo-4-fluorobenzyl)piperidine is used as an intermediate in the synthesis of various organic compounds. It is particularly useful in the preparation of complex molecules through cross-coupling reactions .
Biology: In biological research, this compound is used to study the effects of fluorinated and brominated benzyl groups on biological systems. It serves as a model compound for investigating the interactions of halogenated aromatic compounds with biological targets .
Medicine: Its unique structure makes it a valuable scaffold for designing drugs with improved efficacy and selectivity .
Industry: In the industrial sector, this compound is used in the production of agrochemicals and specialty chemicals. It is also employed in the synthesis of materials with specific electronic and optical properties .
Mecanismo De Acción
The mechanism of action of 3-(2-Bromo-4-fluorobenzyl)piperidine involves its interaction with molecular targets through its bromine and fluorine substituents. These halogen atoms can form halogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to various biological effects .
Comparación Con Compuestos Similares
4-(4-Fluorobenzyl)piperidine: Similar structure but lacks the bromine atom.
3-(2-Chloro-4-fluorobenzyl)piperidine: Similar structure with a chlorine atom instead of bromine.
3-(2-Bromo-4-methylbenzyl)piperidine: Similar structure with a methyl group instead of fluorine.
Uniqueness: 3-(2-Bromo-4-fluorobenzyl)piperidine is unique due to the presence of both bromine and fluorine atoms on the benzyl group. This combination of halogens imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C12H15BrFN |
|---|---|
Peso molecular |
272.16 g/mol |
Nombre IUPAC |
3-[(2-bromo-4-fluorophenyl)methyl]piperidine |
InChI |
InChI=1S/C12H15BrFN/c13-12-7-11(14)4-3-10(12)6-9-2-1-5-15-8-9/h3-4,7,9,15H,1-2,5-6,8H2 |
Clave InChI |
LPWUBPXOZJYRHP-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CNC1)CC2=C(C=C(C=C2)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![3-(Benzo[D][1,3]dioxol-5-YL)azetidine](/img/structure/B13606617.png)



![2,2,2-trifluoro-1-[1-(prop-2-en-1-yl)-1H-imidazol-2-yl]ethan-1-one](/img/structure/B13606649.png)

![Imidazo[1,2-b]pyridazine-3-carboxylicacidhydrochloride](/img/structure/B13606667.png)
![[6-(1,2,4-Triazol-1-yl)pyridin-3-yl]methanol](/img/structure/B13606668.png)
